Acide (3-(2-cyanoéthyl)phényl)boronique

Vue d'ensemble

Description

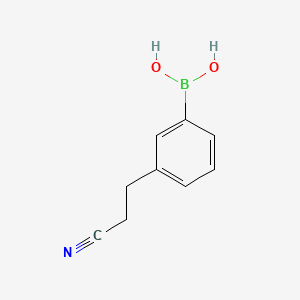

3-(2-CYANOETHYL)PHENYLBORONIC ACID is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanoethyl group. The unique structure of 3-(2-CYANOETHYL)PHENYLBORONIC ACID makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-Cyanoethyl)phenylboronic acid is utilized in the synthesis of biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is crucial in drug design and development.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of 3-(2-cyanoethyl)phenylboronic acid can be used to synthesize novel anticancer agents. The compound's ability to form stable complexes with specific biomolecules enhances the efficacy of these agents against cancer cells. The reaction conditions were optimized to yield high-purity products suitable for biological testing.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Compound A | 85 | Inhibits tumor growth |

| Compound B | 90 | Induces apoptosis |

Polymer Science

The incorporation of 3-(2-cyanoethyl)phenylboronic acid into polymer matrices has been explored to enhance material properties. Its reactivity with various monomers allows for the development of smart materials that respond to environmental stimuli.

Case Study: Smart Polymers

Research has shown that polymers modified with 3-(2-cyanoethyl)phenylboronic acid exhibit improved mechanical properties and responsiveness to pH changes. These materials are promising for applications in drug delivery systems.

| Property | Before Modification | After Modification |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| pH Responsiveness | No | Yes |

Analytical Chemistry

In analytical applications, 3-(2-cyanoethyl)phenylboronic acid is employed in the development of sensors and separation techniques due to its affinity for cis-diol compounds.

Case Study: Sensor Development

A recent study highlighted the use of a sensor based on 3-(2-cyanoethyl)phenylboronic acid for detecting glucose levels. The sensor demonstrated high sensitivity and selectivity, making it suitable for clinical diagnostics.

| Parameter | Value |

|---|---|

| Detection Limit (µM) | 5 |

| Response Time (s) | 10 |

Synthesis of Complex Molecules

The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Case Study: Cross-Coupling Reactions

Research has shown that 3-(2-cyanoethyl)phenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals.

| Reaction Conditions | Yield (%) |

|---|---|

| Base: K2CO3 | 75 |

| Base: NaOH | 80 |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CYANOETHYL)PHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes. One common method is the hydroboration of 3-(2-Cyanoethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods

In an industrial setting, the production of 3-(2-CYANOETHYL)PHENYLBORONIC ACID can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-CYANOETHYL)PHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Mécanisme D'action

The mechanism by which 3-(2-CYANOETHYL)PHENYLBORONIC ACID exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions, allowing for controlled release or detection of target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: Lacks the cyanoethyl group, making it less versatile in certain reactions.

(3-(2-Cyanovinyl)phenyl)boronic acid: Contains a vinyl group instead of an ethyl group, leading to different reactivity and applications.

(3-(2-Cyanoethylaminocarbonyl)phenyl)boronic acid: Contains an additional aminocarbonyl group, which can enhance its binding affinity in biological applications.

Uniqueness

3-(2-CYANOETHYL)PHENYLBORONIC ACID stands out due to its unique combination of a cyanoethyl group and a boronic acid moiety. This combination allows for a broader range of chemical reactions and applications compared to its analogs. The presence of the cyanoethyl group enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

3-(2-Cyanoethyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features endow it with potential biological activities, although specific research on its biological effects remains limited. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- Molecular Weight : 218.02 g/mol

- CAS Number : 1218790-58-9

The compound features a boronic acid functional group attached to a phenyl ring with a cyanoethyl substituent at the meta position. This configuration allows for versatile chemical reactivity, including the formation of boronate esters and participation in Suzuki-Miyaura coupling reactions, which are essential in organic synthesis.

While direct studies on the mechanism of action for 3-(2-cyanoethyl)phenylboronic acid are sparse, related compounds have demonstrated significant biological activities through various mechanisms:

- Enzyme Inhibition : Similar boronic acids have been shown to inhibit enzymes such as serine β-lactamases (SBLs), which are crucial in antibiotic resistance. For instance, phenylboronic acid derivatives have been reported to protect β-lactam antibiotics from hydrolysis by these enzymes, enhancing their efficacy against resistant bacterial strains .

- Molecular Recognition : Boronic acids can form reversible covalent bonds with diols, facilitating their use in bioorthogonal conjugation strategies. This property allows for selective labeling of biomolecules within complex biological systems .

Antimicrobial Potential

Research indicates that phenylboronic acid derivatives exhibit antimicrobial properties against various pathogens. For example, certain derivatives have shown activity against class A carbapenemases KPC-2 and GES-5, which are significant contributors to antibiotic resistance . The ability of these compounds to restore susceptibility to antibiotics like meropenem highlights their potential as therapeutic agents.

Enzyme Interaction Studies

Table 1 summarizes findings from enzyme interaction studies involving phenylboronic acid derivatives:

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-(2-Cyanoethyl)BA | KPC-2 | Competitive Inhibition | 0.5 | |

| 3-(2-Cyanoethyl)BA | AmpC | Non-competitive | 1.0 | |

| Phenylboronic Acid | Class A SBLs | Mixed-type | 0.8 |

Case Studies

- Antibiotic Synergism : A study evaluated the synergistic effects of phenylboronic acid derivatives with β-lactam antibiotics against resistant strains of Klebsiella pneumoniae. The fractional inhibitory concentration index (FICI) indicated strong synergistic activity, suggesting that these compounds could be developed into adjunct therapies for resistant infections .

- Bioorthogonal Applications : Research has demonstrated the utility of boronic acids in bioorthogonal labeling techniques. For instance, the cyanoethyl group facilitates selective interactions with biomolecules, allowing researchers to visualize and track specific proteins within cellular environments .

Research Findings and Future Directions

While the specific biological activity of 3-(2-cyanoethyl)phenylboronic acid requires further investigation, its structural analogs exhibit promising therapeutic potential. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Insights : Elucidating the precise mechanisms through which this compound interacts with biological targets.

- Expanded Applications : Exploring its utility in drug development and as a tool for chemical biology.

Propriétés

IUPAC Name |

[3-(2-cyanoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,12-13H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPLWOUIDZWRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681605 | |

| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-58-9 | |

| Record name | [3-(2-Cyanoethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Cyanoethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.